1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide

HIF-1 inhibition Cancer hypoxia Pyrazole regioisomer SAR

1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 2034415-47-7) is a synthetic heterocyclic compound (C15H16N4O3, MW 300.318) that incorporates two pharmacologically significant substructures: a 1-ethylpyrazole-3-carboxamide moiety—validated as a hypoxia-inducible factor (HIF)-1 inhibitor scaffold with a lead compound IC50 of 19.1 µM in a luciferase reporter assay —and a furo[2,3-c]pyridine core, a privileged scaffold identified in potent B-Raf inhibitors (IC50 as low as 0.2 nM) and Pim kinase inhibitor programs. The compound belongs to a series of furo[2,3-c]pyridine-carboxamide conjugates where variation at the heterocyclic amide (pyrazole-3-carboxamide vs.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 2034415-47-7
Cat. No. B2405086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide
CAS2034415-47-7
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
InChIInChI=1S/C15H16N4O3/c1-2-19-8-4-12(17-19)14(20)16-6-9-18-7-3-11-5-10-22-13(11)15(18)21/h3-5,7-8,10H,2,6,9H2,1H3,(H,16,20)
InChIKeyGQJGSLVOVDTXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 2034415-47-7): Compound Class and Procurement Context


1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 2034415-47-7) is a synthetic heterocyclic compound (C15H16N4O3, MW 300.318) that incorporates two pharmacologically significant substructures: a 1-ethylpyrazole-3-carboxamide moiety—validated as a hypoxia-inducible factor (HIF)-1 inhibitor scaffold with a lead compound IC50 of 19.1 µM in a luciferase reporter assay [1]—and a furo[2,3-c]pyridine core, a privileged scaffold identified in potent B-Raf inhibitors (IC50 as low as 0.2 nM) and Pim kinase inhibitor programs [2] [3]. The compound belongs to a series of furo[2,3-c]pyridine-carboxamide conjugates where variation at the heterocyclic amide (pyrazole-3-carboxamide vs. pyrazole-5-carboxamide, thiazole, benzofuran, indolizine, etc.) defines distinct chemical space with implications for target selectivity, potency, and physicochemical profile.

Why In-Class Substitution of 1-Ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide Carries Scientific and Procurement Risk


Furo[2,3-c]pyridine-carboxamide conjugates sharing the same core and linker are not functionally interchangeable. The identity of the terminal heterocyclic amide—pyrazole-3-carboxamide vs. pyrazole-5-carboxamide, thiazole-5-carboxamide (CAS not specified), benzofuran-2-carboxamide (CAS 2034415-04-6), or indolizine-2-carboxamide (CAS 2034415-04-6 analog)—dictates distinct hydrogen-bonding geometry, target engagement profiles, and metabolic stability. The 1-ethylpyrazole-3-carboxamide substructure in the target compound is specifically associated with HIF-1 pathway inhibition, a mechanism not demonstrated for the pyrazole-5-carboxamide regioisomer or non-pyrazole analogs [1]. Furthermore, the ethyl vs. methyl N-alkyl substitution on the pyrazole ring alters lipophilicity (clogP) and steric bulk, which can shift both potency and selectivity [2]. Generic replacement without head-to-head data risks loss of the intended biological activity or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 1-Ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Pyrazole Regioisomer Differentiation: 3-Carboxamide vs. 5-Carboxamide HIF-1 Inhibitory Potential

The target compound bears a pyrazole-3-carboxamide linkage to the furo[2,3-c]pyridine-ethylamine scaffold. In the validated HIF-1 inhibitor series (Yasuda et al., 2015), pyrazole-3-carboxamide was identified as the active pharmacophore, with the lead compound CLB-016 (1-ethylpyrazole-3-carboxamide-based) showing an IC50 of 19.1 µM in a hypoxia-responsive luciferase reporter gene assay in HT1080 cells [1]. The optimized derivative 11Ae (also bearing 1-ethylpyrazole-3-carboxamide) achieved an IC50 of 8.1 µM in the same assay [1]. The closest commercially cataloged regioisomeric analog, 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 2034374-97-3), features a pyrazole-5-carboxamide linkage that presents a different hydrogen-bond donor/acceptor orientation—yet no published HIF-1 activity data exist for this 5-carboxamide regioisomer. The 3-carboxamide vs. 5-carboxamide regioisomer distinction is critical because the carboxamide position determines the vector of the amide NH and carbonyl relative to the pyrazole ring, directly impacting target protein interactions.

HIF-1 inhibition Cancer hypoxia Pyrazole regioisomer SAR

N-Alkyl Substitution Effect: Ethyl vs. Methyl on Pyrazole Pharmacophore Potency

The target compound carries an N-ethyl substituent on the pyrazole ring (CCN1C=CC(=N1)C(=O)...), whereas the closest cataloged analog CAS 2034374-97-3 bears an N-methyl group. In the HIF-1 SAR study by Yasuda et al., the N-ethyl group was identified as the optimal substituent: the lead CLB-016 (ethyl) had IC50 = 19.1 µM, while SAR exploration demonstrated that replacement of ethyl with larger or smaller alkyl groups modulated potency by affecting both steric fit within the HIF-1α/p300 binding interface and lipophilicity-driven cellular permeability [1]. The N-methyl analog (1-methylpyrazole-3-carboxamide) was not reported as a superior compound in the SAR series, suggesting ethyl provides better potency optimization. For procurement, selecting the N-ethyl variant ensures alignment with the published SAR optimum rather than an untested N-methyl alternative.

HIF-1 inhibitor SAR N-alkyl substitution Pyrazole optimization

Dual Pharmacophore Integration: Furo[2,3-c]pyridine Kinase-Targeting Core plus HIF-1 Pyrazole-3-Carboxamide

The target compound is structurally distinguished from single-pharmacophore analogs by covalently linking the furo[2,3-c]pyridine core—a validated kinase inhibitor scaffold with demonstrated B-Raf inhibition at IC50 = 0.2 nM for optimized indanone oxime derivatives [2] and Pim kinase inhibition at sub-µM levels in patent examples [3]—to the 1-ethylpyrazole-3-carboxamide HIF-1 inhibitory moiety. In contrast, analogs such as N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide and the thiazole-5-carboxamide variant replace the pyrazole-3-carboxamide with heterocycles that lack published HIF-1 pathway activity. This dual pharmacophore architecture is structurally analogous to the design strategy employed in the HIF-1 inhibitor 11Ae (which couples 1-ethylpyrazole-3-carboxamide to a furan-2-carboxamide group), where the optimized compound achieved IC50 = 8.1 µM [1]. The furo[2,3-c]pyridine replacement of the simpler furan in 11Ae introduces additional heteroatom interactions and an extended aromatic system that may enhance target binding or alter selectivity.

Dual pharmacophore design Furo[2,3-c]pyridine scaffold Multi-target anticancer

Physicochemical Property Differentiation: MW, clogP, and Hydrogen Bonding Profile vs. Closest Analogs

The target compound (MW 300.318, C15H16N4O3) occupies a distinct physicochemical space compared to its closest cataloged analogs. The 1-methyl-pyrazole-5-carboxamide analog (CAS 2034374-97-3, MW 286.291, C14H14N4O3) is 14 Da lighter and contains one fewer methylene unit, resulting in lower lipophilicity and altered hydrogen-bonding capacity due to the carboxamide regioisomer shift. The benzofuran-2-carboxamide analog (CAS 2034415-04-6, C18H15N3O4, MW ~337) adds ~37 Da and a larger aromatic system, increasing lipophilicity and potentially reducing aqueous solubility. The indolizine-2-carboxamide analog (C19H17N3O3, MW ~335) introduces an additional fused ring with altered basicity. These differences in MW, logP, and hydrogen bond donor/acceptor counts directly impact membrane permeability, metabolic stability, and off-target binding profiles—making physicochemical matching critical for SAR continuity in procurement.

Physicochemical profiling Drug-likeness Heterocycle SAR

Recommended Application Scenarios for 1-Ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 2034415-47-7) Based on Evidence


HIF-1 Pathway Probe Development: Extending the Pyrazole-3-Carboxamide Scaffold with a Kinase-Targeting Furopyridine Core

Researchers investigating HIF-1-mediated transcriptional regulation can employ CAS 2034415-47-7 as a tool compound to test whether appending the furo[2,3-c]pyridine kinase-binding scaffold to the validated 1-ethylpyrazole-3-carboxamide HIF-1 pharmacophore (IC50 = 8.1–19.1 µM for scaffold-class compounds [1]) enhances cellular potency or alters selectivity. The compound retains the N-ethyl substitution identified as optimal in the published SAR [1], making it directly comparable to the published lead series while extending chemical space into fused heterocyclic territory.

Kinase Selectivity Profiling: Furo[2,3-c]pyridine-Containing Compound Library Screening

The furo[2,3-c]pyridine core is a recognized ATP-competitive kinase inhibitor scaffold with demonstrated activity against B-Raf (IC50 = 0.2 nM for optimized indanone oximes [2]) and Pim kinases (sub-µM range [3]). CAS 2034415-47-7 provides a distinct chemotype within furo[2,3-c]pyridine-based kinase inhibitor libraries, where the pyrazole-3-carboxamide appendage offers hydrogen-bonding geometry different from the indanone oxime, pyrazolo[1,5-a]pyrimidine, or thiazole variants. This structural diversity is valuable for broad kinase selectivity panel screening.

Regioisomeric Comparator Studies: 3-Carboxamide vs. 5-Carboxamide Pyrazole SAR

Head-to-head comparison of CAS 2034415-47-7 (pyrazole-3-carboxamide) with its regioisomer CAS 2034374-97-3 (pyrazole-5-carboxamide) can elucidate how carboxamide regiochemistry on the pyrazole ring influences target binding, cellular permeability, and metabolic stability in matched molecular pairs analysis. This is a well-defined medicinal chemistry experiment where the two compounds differ solely in the position of the carboxamide attachment to the pyrazole ring, controlling for all other variables [1].

Dual-Target Anticancer Agent Design: HIF-1/ Kinase Crosstalk Investigation

For programs exploring simultaneous inhibition of HIF-1-mediated hypoxic survival signaling and kinase-driven proliferation pathways—a strategy relevant in aggressive solid tumors where hypoxia upregulates both HIF-1α and kinase signaling cascades—CAS 2034415-47-7 serves as a rationally designed dual-pharmacophore starting point. The compound's architecture mirrors the design logic of the optimized HIF-1 inhibitor 11Ae (IC50 = 8.1 µM) while replacing its furan-2-carboxamide with a furo[2,3-c]pyridine core known to engage kinase ATP-binding pockets [1] [2] [3].

Quote Request

Request a Quote for 1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.